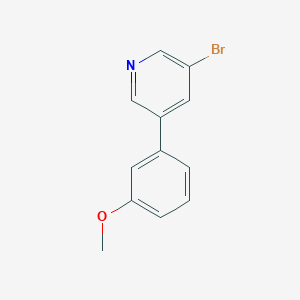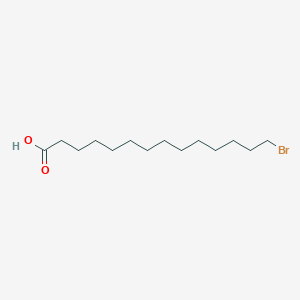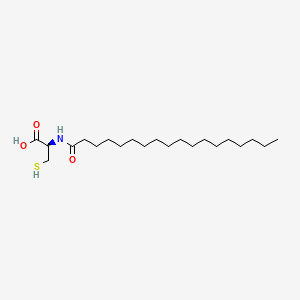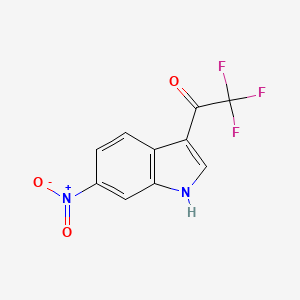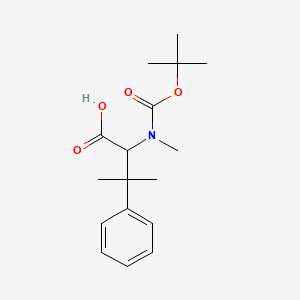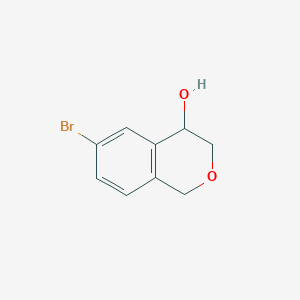
6-Bromo-isochroman-4-ol
Übersicht
Beschreibung
6-Bromo-isochroman-4-ol is a chemical compound with the molecular formula C9H9BrO2 . It is used for research and development purposes and is not intended for medicinal, household, or other uses .
Synthesis Analysis
The synthesis of this compound involves several steps. One method starts from bromobenzene and involves chlorosulfonation, reduction, etherization, and cyclization . The byproducts from the first two steps are used as the catalyst in the third step . This approach is reported to be of low consumption and low pollution .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include chlorosulfonation, reduction, etherization, and cyclization . Arylsulfonic chloride can be reduced by a variety of reagents, for example, metals, hydrides, and triphenylphosphorus .Wissenschaftliche Forschungsanwendungen
Synthesis Techniques : The synthesis of isochromanes, including those with hydroxy substituents at the 4-position like 6-Bromo-isochroman-4-ol, involves key steps such as oxidative mercury-mediated ring closure and ozonolysis. These methods provide models for synthesizing naturally occurring benzo[g]isochromanols (Koning et al., 2001).
Derivative Preparation : Research has extended to the preparation of various derivatives of isochroman-3-ones, which demonstrates the versatility and applicability of these compounds in organic synthesis (Khanapure & Biehl, 1990).
Catechin Congeners Synthesis : The synthesis of 4-arylchroman-3-ols, which are structurally related to this compound, highlights the exploration in the field of synthetic chemistry for creating diverse catechin congeners with varying substitution patterns (Devi et al., 2016).
Enantioselective Synthesis : The use of whole-cell biocatalysis by Lactobacillus paracasei for the enantioselective synthesis of (S)-6-chlorochroman-4-ol, a compound similar to this compound, demonstrates the potential of biocatalysts in synthesizing enantiomerically pure products in an environmentally friendly manner (Şahin, 2020).
Antihypertensive Natural Products Synthesis : The synthesis of natural products with antihypertensive properties starting from 6-bromo-2-hydroxy-3-methoxybenzaldehyde, a related compound to this compound, has been achieved. This highlights the pharmaceutical relevance of these compounds (Wang et al., 2014).
Ring Closure Studies : The investigation into the copper-catalyzed intramolecular O-vinylation of bromohomoallylic alcohols, related to this compound, provides insights into preferred modes of cyclization in organic synthesis (Fang & Li, 2007).
Stereochemical Studies : Research on the stereospecific reactions of epimeric aminochroman-4-ols, which are structurally similar to this compound, has contributed to the understanding of configurations and reaction mechanisms in organic chemistry (Lap & Williams, 1977).
Safety and Hazards
The specific safety data sheet (SDS) for 6-Bromo-isochroman-4-ol can be viewed and downloaded for free at Echemi.com . It includes information on hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling, and storage .
Eigenschaften
IUPAC Name |
6-bromo-3,4-dihydro-1H-isochromen-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c10-7-2-1-6-4-12-5-9(11)8(6)3-7/h1-3,9,11H,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQIXXRSWGBNBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(CO1)C=CC(=C2)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

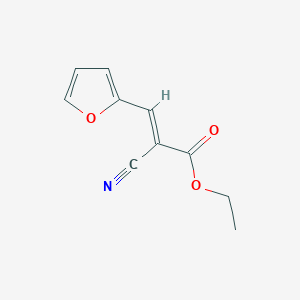
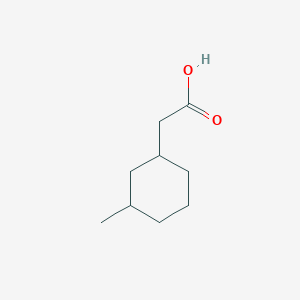
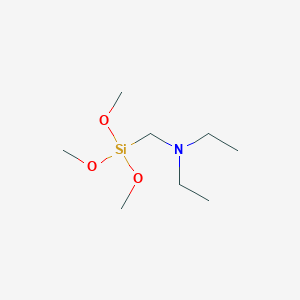
![Ethyl 2-[6-benzyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanylpropanoate](/img/structure/B3149613.png)
![4-[1,2,3]Triazolo[4,5-b]pyridin-3-yl-benzoic acid](/img/structure/B3149617.png)
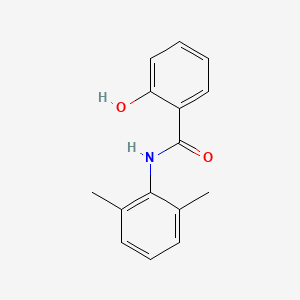
![4'-Fluoro-2-methyl-[1,1'-biphenyl]-4-ol](/img/structure/B3149634.png)
